1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one
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Overview
Description
1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, which is then functionalized to introduce the piperazine and piperidine rings. Key steps include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Functionalization: The benzimidazole core is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.
Final Assembly: The intermediate is further reacted with a piperidine derivative under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperazine and piperidine rings may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one: can be compared with other benzimidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-16(2)20(25-8-4-3-5-9-25)22(29)27-12-10-26(11-13-27)21(28)17-6-7-18-19(14-17)24-15-23-18/h6-7,14-16,20H,3-5,8-13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIPVHKXEARNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=CN3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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